2,3-Dihydroxypropyl salicylate

Description

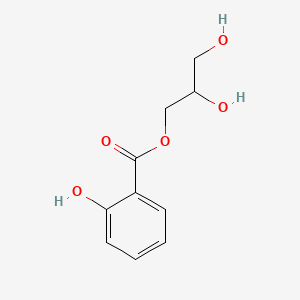

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c11-5-7(12)6-15-10(14)8-3-1-2-4-9(8)13/h1-4,7,11-13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFSIPREEZAEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036339 | |

| Record name | 2,3-Dihydroxypropyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6170-45-2 | |

| Record name | Glycosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6170-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxypropyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dihydroxypropyl Salicylate from Salicylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dihydroxypropyl salicylate, a compound of interest in pharmaceutical and cosmetic formulations. The primary synthesis route detailed is the direct esterification of salicylic acid with glycerol. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and discusses the critical parameters influencing the reaction's yield and purity. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into the practical execution of this synthesis.

Introduction and Significance

2,3-Dihydroxypropyl salicylate, also known as glyceryl salicylate, is an ester of salicylic acid and glycerol. Salicylic acid is a well-known beta-hydroxy acid with analgesic, anti-inflammatory, and keratolytic properties. The esterification with glycerol, a trihydric alcohol, can modify the physicochemical properties of salicylic acid, potentially leading to altered solubility, skin permeability, and a more favorable therapeutic or cosmetic profile. The synthesis of this and similar salicylate esters is a cornerstone of medicinal and cosmetic chemistry, aiming to enhance the efficacy and delivery of active pharmaceutical ingredients.[1]

The core of this synthesis lies in the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] Understanding the nuances of this reaction is paramount to achieving a successful and efficient synthesis of 2,3-dihydroxypropyl salicylate.

Reaction Mechanism and Scientific Principles

The synthesis of 2,3-dihydroxypropyl salicylate from salicylic acid and glycerol proceeds via an acid-catalyzed esterification reaction. The mechanism can be broken down into the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the salicylic acid's carboxylic group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Glycerol: A hydroxyl group from the glycerol molecule acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. This step regenerates the carbonyl group of the ester.

-

Deprotonation: The protonated carbonyl oxygen of the newly formed ester is deprotonated, regenerating the acid catalyst and yielding the final product, 2,3-dihydroxypropyl salicylate.

It is important to note that since glycerol has three hydroxyl groups, the reaction can potentially lead to the formation of mono-, di-, and tri-salicylate esters of glycerol. Controlling the stoichiometry of the reactants is crucial to favor the formation of the desired mono-ester.

Experimental Protocol: Synthesis of 2,3-Dihydroxypropyl Salicylate

This protocol outlines a detailed procedure for the laboratory-scale synthesis of 2,3-dihydroxypropyl salicylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Salicylic Acid | ACS Reagent Grade | Sigma-Aldrich |

| Glycerol (Glycerine) | USP Grade | Fisher Scientific |

| Sulfuric Acid (98%) | ACS Reagent Grade | VWR |

| Toluene | Anhydrous | Merck |

| Sodium Bicarbonate | ACS Reagent Grade | J.T. Baker |

| Anhydrous Magnesium Sulfate | Laboratory Grade | Alfa Aesar |

| Ethyl Acetate | HPLC Grade | Thermo Fisher Scientific |

| Hexane | HPLC Grade | EMD Millipore |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

pH paper or pH meter

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (e.g., 13.8 g, 0.1 mol) and an excess of glycerol (e.g., 27.6 g, 0.3 mol). The excess glycerol helps to drive the equilibrium towards the product side.

-

Addition of Catalyst and Solvent: To the flask, add a suitable solvent such as toluene (50 mL) which can also act as a dehydrating agent via azeotropic distillation.[3] Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.[3] The reaction should be allowed to proceed for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted salicylic acid. Be cautious of CO2 evolution.

-

Water (2 x 50 mL) to remove any remaining salts.

-

Brine (saturated NaCl solution) (1 x 50 mL) to aid in the separation of the organic and aqueous layers.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the 2,3-dihydroxypropyl salicylate from unreacted glycerol and any di- or tri-ester byproducts.

Characterization

The identity and purity of the synthesized 2,3-dihydroxypropyl salicylate should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, hydroxyl, aromatic ring).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of 2,3-dihydroxypropyl salicylate.

Critical Parameters and Optimization

| Parameter | Recommended Range | Rationale and Impact on Yield/Purity |

| Molar Ratio (Glycerol:Salicylic Acid) | 2:1 to 5:1 | An excess of glycerol shifts the reaction equilibrium towards the product side, increasing the yield of the ester. However, a very large excess can complicate purification. |

| Catalyst Concentration | 0.5-2% (w/w of salicylic acid) | A sufficient amount of catalyst is required to achieve a reasonable reaction rate. Higher concentrations can lead to side reactions and dehydration of glycerol. |

| Reaction Temperature | 100-120 °C | The temperature should be high enough to facilitate the reaction and azeotropic removal of water but not so high as to cause decomposition of reactants or products. |

| Reaction Time | 4-8 hours | The reaction should be monitored to determine the optimal time for maximum conversion without significant byproduct formation. |

| Water Removal | Azeotropic distillation with toluene | Continuous removal of water, a byproduct of the esterification, is crucial to drive the reaction to completion. |

Conclusion

The synthesis of 2,3-dihydroxypropyl salicylate from salicylic acid and glycerol is a well-established esterification reaction that can be efficiently carried out in a laboratory setting. By carefully controlling the reaction parameters, particularly the stoichiometry of the reactants and the removal of water, a high yield of the desired product can be achieved. The protocol and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and explore the potential of this interesting salicylate derivative.

References

- CN102408338A - Synthesis method of salicylate - Google P

-

Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers - Ovid. (URL: [Link])

- #15 Synthesis of Ethyl Salicylate from Salicylic Acid - Science in Motion. (URL: not available)

- Preparation of Methyl Salicyl

- US882590A - Manufacture of salicylic acid glycerin esters.

- DE544695C - Process for the preparation of mixed glycerides containing salicylic acid as an ester - Google P

-

The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education. (URL: [Link])

-

(PDF) Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers - ResearchGate. (URL: [Link])

Sources

2,3-Dihydroxypropyl Salicylate: A Technical Guide to its Predicted Biological Activity and Therapeutic Potential

Introduction: Unveiling the Potential of a Novel Salicylate Ester

2,3-Dihydroxypropyl salicylate is a unique ester formed from the conjugation of salicylic acid, a cornerstone of anti-inflammatory therapy, and glycerol, a ubiquitous and biocompatible triol. While direct and extensive research on the specific biological activities of 2,3-dihydroxypropyl salicylate is nascent, its chemical architecture allows for a scientifically rigorous extrapolation of its potential pharmacological profile. This technical guide synthesizes the known biological effects of its constituent moieties and structurally related compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its predicted anti-inflammatory, analgesic, and antimicrobial properties, underpinned by established mechanisms of action for the broader class of salicylates.

Predicted Pharmacological Profile: A Synthesis of Salicylate and Glycerol Properties

The biological activity of 2,3-dihydroxypropyl salicylate is anticipated to be a composite of the well-documented effects of salicylic acid and the modifying influence of the 2,3-dihydroxypropyl (glycerol) ester linkage. Salicylates, as a class, are renowned for their multifaceted pharmacological actions.[1][2]

Anti-Inflammatory and Analgesic Mechanisms

The primary mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][4] While aspirin (acetylsalicylic acid) irreversibly acetylates COX, other salicylates, like sodium salicylate, exhibit reversible inhibition.[5] It is plausible that 2,3-dihydroxypropyl salicylate, upon hydrolysis in vivo, would release salicylic acid to exert these effects.

Furthermore, emerging research points to additional anti-inflammatory pathways for salicylates beyond COX inhibition, including the modulation of transcription factors like NF-κB and the activation of AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis and inflammation.[6]

The glycerol component may influence the compound's pharmacokinetic properties, such as its solubility, absorption, and metabolic profile, potentially offering a modified-release characteristic for the active salicylic acid moiety.

Signaling Pathway: Salicylate Inhibition of the Prostaglandin Synthesis Pathway

Caption: Predicted inhibition of COX enzymes by salicylic acid released from 2,3-dihydroxypropyl salicylate.

Potential Antimicrobial Activity

Salicylic acid and its derivatives have demonstrated antimicrobial properties.[7] Furthermore, compounds containing a dihydroxyaryl moiety, such as 2,3-dihydroxybenzaldehyde, have shown antimicrobial activity against various pathogens, including strains of Staphylococcus aureus.[8] This suggests that 2,3-dihydroxypropyl salicylate may possess intrinsic antimicrobial effects, independent of its anti-inflammatory action. The presence of multiple hydroxyl groups could facilitate interactions with microbial cell membranes or essential enzymes.

Synthesis and Formulation Considerations

While specific synthesis protocols for monomeric 2,3-dihydroxypropyl salicylate are not widely published, related compounds offer insights into feasible synthetic routes. A closely related "glycerol salicylate resin" has been synthesized for use in bioactive root canal sealers via a transesterification reaction between methyl salicylate and glycerol.[9] This suggests that direct esterification or transesterification would be viable methods for producing 2,3-dihydroxypropyl salicylate.

Experimental Protocol: Synthesis of a Related Glycerol Salicylate Resin

The following protocol is adapted from the synthesis of a glycerol salicylate resin and illustrates a potential pathway for creating similar salicylate esters.[9]

Materials:

-

Methyl salicylate

-

Glycerol

-

Titanium isopropoxide (catalyst)

-

Reaction vessel with reflux condenser and nitrogen inlet

Procedure:

-

Combine methyl salicylate and glycerol in the reaction vessel in a defined molar ratio.

-

Add a catalytic amount of titanium isopropoxide.

-

Heat the mixture under a nitrogen atmosphere to initiate the transesterification reaction, with continuous stirring.

-

Maintain the reaction at a specified temperature for a set duration to drive the reaction to completion.

-

Monitor the reaction progress by measuring the methanol byproduct.

-

Upon completion, cool the reaction mixture and purify the resulting glycerol salicylate product.

Experimental Workflow: Synthesis of Glycerol Salicylate Resin

Caption: A generalized workflow for the synthesis of a glycerol salicylate resin via transesterification.

In Vitro and In Vivo Evaluation Strategies

To validate the predicted biological activities of 2,3-dihydroxypropyl salicylate, a systematic series of in vitro and in vivo studies would be necessary.

In Vitro Assays

| Biological Activity | Recommended In Vitro Assays | Rationale |

| Anti-inflammatory | COX-1 and COX-2 enzyme inhibition assays | To determine the direct inhibitory effect on prostaglandin synthesis pathways. |

| Lipopolysaccharide (LPS)-induced cytokine release in macrophages (e.g., RAW 264.7) | To assess the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. | |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays | To quantify the antimicrobial potency against a panel of relevant bacterial and fungal strains. |

| Cytotoxicity | MTT or LDH assays on relevant cell lines (e.g., fibroblasts, keratinocytes) | To evaluate the safety profile and determine the therapeutic window. |

In Vivo Models

| Biological Activity | Recommended In Vivo Models | Key Endpoints |

| Anti-inflammatory | Carrageenan-induced paw edema in rodents | Measurement of paw volume to assess anti-edema effects. |

| Analgesic | Acetic acid-induced writhing test in mice | Quantification of writhing responses to evaluate peripheral analgesic activity. |

| Hot plate test in rodents | Measurement of reaction time to thermal stimuli to assess central analgesic effects. |

Future Directions and Therapeutic Applications

Based on its predicted biological profile, 2,3-dihydroxypropyl salicylate holds promise for various therapeutic applications. Its potential dual action as an anti-inflammatory and antimicrobial agent makes it an interesting candidate for topical formulations for dermatological conditions such as acne or inflammatory skin disorders. The glycerol moiety could enhance its suitability for dermal applications by acting as a humectant.

Furthermore, its potential use as a building block for bioactive polymers, as suggested by the development of a glycerol salicylate resin for dental applications, opens avenues for its incorporation into medical devices and drug delivery systems.[9][10]

Conclusion

While direct experimental data on 2,3-dihydroxypropyl salicylate is currently limited, a thorough analysis of its chemical structure and the known biological activities of its constituent parts and related compounds provides a strong foundation for predicting its pharmacological profile. It is anticipated to possess anti-inflammatory, analgesic, and antimicrobial properties. The presence of the glycerol backbone may confer unique physicochemical and pharmacokinetic properties that could be advantageous for specific therapeutic applications. This technical guide serves as a call to action for further research to empirically validate these predicted activities and unlock the full therapeutic potential of this novel salicylate derivative.

References

-

Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. PubMed. [Link]

-

The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. PubMed. [Link]

-

Salsalate (Salicylate) Uncouples Mitochondria, Improves Glucose Homeostasis, and Reduces Liver Lipids Independent of AMPK-β1. PubMed. [Link]

-

Natural Salicylates and Their Roles in Human Health. MDPI. [Link]

- Synthesis method of salicylate.

-

Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers. Wiley Online Library. [Link]

-

The identification of salicylates as normal constituents of serum: a link between diet and health? PMC. [Link]

-

Natural Salicylates and Their Roles in Human Health. PubMed. [Link]

-

Biochemical and Antioxidant Properties as well as Antimicrobial and Antibiofilm Activities of Allium scorodoprasum subsp. jajlae (Vved.) Stearn. PubMed. [Link]

-

Glycerol salicylate-based containing -tricalcium phosphate as a bioactive root canal sealer. ResearchGate. [Link]

-

Pharmacology and Biochemistry of Salicylates and Related Drugs. ResearchGate. [Link]

-

Salicylic Acid (Aspirin). NCBI Bookshelf. [Link]

-

The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity. ResearchGate. [Link]

-

Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate. [Link]

-

The efficacy and pharmacokinetics of sodium salicylate in post-operative dental pain. NIH. [Link]

-

THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. ResearchGate. [Link]

-

Antimicrobial, analgesic, antioxidant and in silico study of synthesized salicylic acid congeners and their structural interpretation. ResearchGate. [Link]

-

SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Web of Journals. [Link]

-

Anti-Inflammatory Salicylates, Their Properties and Actions. Animal Science Products. [Link]

-

Synthesis of new salicylic acid derivatives with potential bioactivity. 10th Brazilian Conference on Natural Products. [Link]

-

Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus. PMC. [Link]

-

Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. [Link]

-

Anti-inflammatory effects of aspirin and sodium salicylate. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Salicylates and Their Roles in Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webofjournals.com [webofjournals.com]

- 4. asp-inc.com [asp-inc.com]

- 5. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salsalate (Salicylate) Uncouples Mitochondria, Improves Glucose Homeostasis, and Reduces Liver Lipids Independent of AMPK-β1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of a glycerol salicylate resin for bioactive root canal sealers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2,3-Dihydroxypropyl Salicylate: Molecular Architecture and Prodrug Bioactivation

Executive Summary

This guide provides a technical analysis of 2,3-Dihydroxypropyl Salicylate (CAS: 6170-45-2), also known as Glyceryl Monosalicylate or Glycosal .[1] Distinct from the more common "Glycol Salicylate" (2-hydroxyethyl salicylate), this molecule represents a strategic prodrug design that couples salicylic acid (SA) with a glycerol moiety.

The primary pharmaceutical rationale for this prodrug is the modulation of physicochemical properties: by masking the carboxylic acid of SA with a hydrophilic glycerol tail, the molecule achieves a unique balance of water solubility and lipophilicity (LogP). This facilitates formulation in aqueous systems while maintaining the ability to permeate biological membranes (e.g., Stratum corneum), where it is subsequently bioactivated via hydrolytic cleavage to release the active NSAID payload.

Physicochemical Rationale & Molecular Design

Structural Advantage

The efficacy of topical and transdermal salicylates is often limited by the "permeability-solubility paradox."

-

Salicylic Acid (Active): High acidity (pKa ~2.97) can cause local irritation; moderate lipophilicity (LogP ~2.26).

-

Methyl Salicylate (Traditional Prodrug): High lipophilicity (LogP ~2.5) aids permeation but limits aqueous solubility and has high volatility/odor.

-

2,3-Dihydroxypropyl Salicylate (Target Prodrug): The glycerol ester linkage introduces two free hydroxyl groups. This lowers the LogP (estimated ~1.6–1.9) relative to methyl salicylate, enhancing solubility in hydrogels and aqueous serums without sacrificing the esterase-labile bond required for activation.

Comparative Properties Table

| Property | Salicylic Acid (Active) | Methyl Salicylate | 2,3-Dihydroxypropyl Salicylate |

| Molecular Formula | C₇H₆O₃ | C₈H₈O₃ | C₁₀H₁₂O₅ |

| Molar Mass | 138.12 g/mol | 152.15 g/mol | 212.20 g/mol |

| LogP (Est.) | 2.26 | 2.55 | 1.63 |

| Water Solubility | Poor (~2 g/L) | Poor | Moderate-High |

| Primary Metabolism | Glucuronidation (Liver) | Hydrolysis (Esterase) | Hydrolysis (Esterase) |

| By-product | N/A | Methanol (Toxic) | Glycerol (GRAS/Safe) |

Mechanism of Action: Bioactivation Pathway

The prodrug strategy relies on enzymatic hydrolysis . Upon penetrating the stratum corneum or entering the systemic circulation, 2,3-dihydroxypropyl salicylate acts as a substrate for non-specific carboxylesterases (CES1 and CES2) and butyrylcholinesterases.

Pathway Visualization

Figure 1: The hydrolytic cleavage of the ester bond by esterases releases the active Salicylic Acid and the inert byproduct Glycerol.

Synthesis & Manufacturing

To synthesize 2,3-dihydroxypropyl salicylate with high purity, a direct Fischer esterification is often inefficient due to the multiple hydroxyl groups on glycerol (leading to polymerization). A more controlled approach involves transesterification or the use of isopropylidene-protected glycerol (Solketal).

Recommended Synthetic Route (Solketal Method)

-

Protection: React Glycerol with Acetone (acid cat.)

Solketal (1,2-isopropylidene glycerol). -

Esterification: React Salicylic Acid (or Methyl Salicylate) with Solketal using a catalyst (e.g., DCC/DMAP or Sulfuric Acid).

-

Deprotection: Acid hydrolysis of the acetonide group releases the diol.

-

Purification: Recrystallization or Column Chromatography.

Experimental Validation: Enzymatic Hydrolysis Assay

To confirm the "prodrug" status, one must prove the molecule is stable in formulation but rapidly degrades in the presence of biological enzymes.

Protocol: In Vitro Metabolic Stability (Skin Homogenate)

Objective: Quantify the conversion rate of 2,3-dihydroxypropyl salicylate to salicylic acid in the presence of skin esterases.

Materials:

-

Excised Porcine Skin (Dermatomed to 500µm).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

HPLC System (UV Detector @ 304nm).

-

Test Compound: 2,3-Dihydroxypropyl salicylate (10 mM stock in DMSO).

Step-by-Step Methodology:

-

Enzyme Source Preparation:

-

Mince 1g of porcine skin.

-

Homogenize in 10mL ice-cold PBS using a tissue homogenizer (e.g., Polytron).

-

Centrifuge at 10,000 x g for 15 min at 4°C. Collect the supernatant (S9 fraction equivalent).

-

-

Incubation:

-

Test Group: Mix 190 µL Skin Homogenate + 10 µL Prodrug Stock (Final conc: 500 µM).

-

Control Group: Mix 190 µL PBS + 10 µL Prodrug Stock (Checks chemical stability).

-

Incubate at 32°C (skin surface temp) in a shaking water bath.

-

-

Sampling:

-

At T = 0, 15, 30, 60, 120, and 240 minutes, remove 50 µL aliquots.

-

Quenching: Immediately add 50 µL ice-cold Acetonitrile (containing 1% Formic Acid) to stop enzymatic activity and precipitate proteins.

-

-

Analysis (HPLC):

-

Centrifuge samples (14,000 rpm, 10 min). Inject supernatant.

-

Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 10 min.

-

Detection: Monitor depletion of Prodrug (RT ~5-6 min) and appearance of Salicylic Acid (RT ~4 min).

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for determining the metabolic stability and hydrolysis rate of the prodrug.

Safety & Toxicology Profile

The safety profile of 2,3-dihydroxypropyl salicylate is theoretically superior to methyl salicylate due to the metabolic byproduct.

-

Salicylate Toxicity: The limiting factor is the systemic load of Salicylic Acid. Standard NSAID precautions apply (avoid in patients with aspirin sensitivity).

-

Linker Toxicity:

-

Methyl Salicylate: Hydrolyzes to Methanol (neurotoxic).

-

2,3-Dihydroxypropyl Salicylate: Hydrolyzes to Glycerol (GRAS, endogenous).

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6880, Glycol Salicylate (Structural Analog). Retrieved from [Link]

-

Cross, S. E., & Roberts, M. S. (1998). Targeting local tissues by topical absorption: influence of drug concentration and chemical structure. Journal of Drug Targeting. (Demonstrates salicylate ester permeation principles). Retrieved from [Link]

-

Davydova, N., et al. (2024). In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. Archives of Toxicology. (Validation of skin esterase hydrolysis for salicylates). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Potential Therapeutic Applications of 2,3-Dihydroxypropyl Salicylate and Related Polyol Derivatives

Abstract

Salicylic acid and its derivatives have long been cornerstones of pharmacotherapy, valued for their anti-inflammatory, analgesic, antipyretic, and cardioprotective effects.[1][2][3] The archetypal salicylate, aspirin, has seen widespread use for over a century.[2] However, the therapeutic potential of this chemical class is far from exhausted. This technical guide explores the prospective therapeutic applications of a novel salicylate derivative, 2,3-dihydroxypropyl salicylate. Given the limited direct research on this specific molecule, we will extrapolate from the known bioactivities of related salicylate esters and the influence of polyol moieties on pharmacokinetics and pharmacodynamics. This guide will provide a scientifically grounded framework for its synthesis, hypothesized mechanisms of action, and a comprehensive suite of preclinical experimental workflows for its evaluation as a potential therapeutic agent. The primary audience for this document is researchers, scientists, and professionals in drug development.

Introduction: The Rationale for Polyol-Conjugated Salicylates

Salicylates exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[4][5] More recent research has uncovered a broader range of mechanisms, including the modulation of the NF-κB signaling pathway and the inhibition of histone acetyltransferases like p300/CBP.[6][7] These multifaceted activities have spurred interest in developing novel salicylate derivatives with improved efficacy, safety profiles, and expanded therapeutic applications, including oncology.[3][8][9]

The conjugation of a 2,3-dihydroxypropyl (glycerol) moiety to the salicylate backbone is a rational drug design strategy. The introduction of hydroxyl groups can be expected to:

-

Enhance aqueous solubility: This may improve formulation characteristics and potentially alter absorption and distribution profiles.

-

Modify pharmacokinetic properties: The polyol group could influence metabolic pathways and the rate of clearance, potentially leading to a more favorable therapeutic window.[10]

-

Alter tissue distribution: Changes in polarity could affect the ability of the compound to cross biological membranes, potentially targeting it to or away from certain tissues.

-

Modulate biological activity: The glycerol backbone could influence binding to target enzymes or receptors, potentially altering the potency or selectivity of the parent salicylate.

This guide will focus on two primary areas of therapeutic potential for 2,3-dihydroxypropyl salicylate: inflammation and pain , and cancer .

Proposed Synthesis of 2,3-Dihydroxypropyl Salicylate

A plausible and efficient method for the synthesis of 2,3-dihydroxypropyl salicylate is through the esterification of salicylic acid with a protected glycerol derivative, followed by deprotection. A common approach would be to use solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) as the glycerol source, which has the primary hydroxyl group available for esterification while the secondary and tertiary hydroxyls are protected as a ketal.

A general synthetic scheme is proposed below:

Caption: Proposed two-step synthesis of 2,3-dihydroxypropyl salicylate.

Experimental Protocol: Synthesis and Purification

-

Step 1: Esterification. To a solution of salicylic acid (1 equivalent) and solketal (1.1 equivalents) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected ester.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Deprotection. Dissolve the purified protected ester in a mixture of tetrahydrofuran (THF) and 1N aqueous HCl.[11]

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a saturated solution of NaHCO₃.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product, 2,3-dihydroxypropyl salicylate, by column chromatography or recrystallization.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothesized Therapeutic Applications and Mechanisms of Action

Anti-inflammatory and Analgesic Potential

The primary mechanism of action for salicylates in reducing inflammation and pain is the inhibition of COX-1 and COX-2 enzymes.[4][5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7] Additionally, salicylates can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines and chemokines.[7][12]

Caption: Hypothesized anti-inflammatory mechanism of 2,3-dihydroxypropyl salicylate.

We hypothesize that 2,3-dihydroxypropyl salicylate will retain the COX and NF-κB inhibitory activities of the parent salicylic acid. The polyol moiety may influence the compound's affinity for the active sites of these targets and its cellular uptake, potentially leading to altered potency.

Anticancer Potential

Epidemiological studies have suggested that long-term aspirin use can reduce the risk of certain cancers, particularly colorectal cancer.[2] The anticancer effects of salicylates are thought to be multifactorial. In addition to their anti-inflammatory properties, which can impact the tumor microenvironment, salicylates have been shown to induce apoptosis in cancer cells.[3] One potential mechanism for this is the inhibition of anti-apoptotic proteins of the Bcl-2 family.[13][14] By inhibiting these proteins, salicylates can shift the balance towards pro-apoptotic proteins like Bax and Bak, leading to the activation of the caspase cascade and programmed cell death.

Caption: Hypothesized pro-apoptotic mechanism of 2,3-dihydroxypropyl salicylate.

The addition of the dihydroxypropyl group may enhance the compound's interaction with the hydrophobic groove of Bcl-2 proteins, potentially increasing its pro-apoptotic efficacy.

Proposed Experimental Workflows for Preclinical Evaluation

A systematic in vitro evaluation is necessary to validate the hypothesized therapeutic potential of 2,3-dihydroxypropyl salicylate.

Caption: Overview of proposed in vitro experimental workflows.

In Vitro Assessment of Anti-inflammatory Activity

Objective: To determine the inhibitory effect of 2,3-dihydroxypropyl salicylate on key inflammatory mediators and pathways.

Protocol 1: COX-1 and COX-2 Inhibition Assay

-

Utilize a commercial fluorometric or colorimetric COX activity assay kit.[15]

-

Prepare a range of concentrations of 2,3-dihydroxypropyl salicylate, salicylic acid (positive control), and a selective COX-2 inhibitor (e.g., celecoxib).

-

Perform the assay according to the manufacturer's instructions for both COX-1 and COX-2 isozymes.

-

Measure the fluorescence or absorbance and calculate the percentage of inhibition for each concentration.

-

Determine the IC₅₀ values for each compound against both enzymes.

Protocol 2: Inhibition of Inflammatory Mediators in Macrophages

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Pre-treat the cells with various concentrations of 2,3-dihydroxypropyl salicylate for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent.

-

Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

NF-κB Activity: Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase). Measure the reporter gene activity after treatment and stimulation.

In Vitro Assessment of Anticancer Activity

Objective: To evaluate the cytotoxic and pro-apoptotic effects of 2,3-dihydroxypropyl salicylate on cancer cells.

Protocol 3: Cytotoxicity Assay

-

Seed cancer cell lines (e.g., HT-29 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates.[16][17]

-

Treat the cells with a range of concentrations of 2,3-dihydroxypropyl salicylate for 48-72 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release into the medium.[18]

-

Calculate the IC₅₀ value for each cell line.

Protocol 4: Apoptosis Assay

-

Treat cancer cells with 2,3-dihydroxypropyl salicylate at concentrations around the IC₅₀ value for 24-48 hours.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Data Presentation

The quantitative data from these assays should be summarized in tables for clear comparison.

Table 1: Hypothetical Anti-inflammatory Activity Data

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) |

| Salicylic Acid | >100 | 50.2 | 75.8 |

| 2,3-Dihydroxypropyl Salicylate | >100 | 45.1 | 68.3 |

| Celecoxib | 15.6 | 0.08 | 0.12 |

Table 2: Hypothetical Anticancer Activity Data

| Compound | HT-29 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | % Apoptosis (at IC₅₀) |

| 2,3-Dihydroxypropyl Salicylate | 85.4 | 92.1 | 45.6% |

| Doxorubicin | 0.5 | 0.8 | 65.2% |

Pharmacokinetic Considerations

The pharmacokinetic profile of 2,3-dihydroxypropyl salicylate is expected to differ from that of aspirin or salicylic acid.[10] Aspirin is rapidly hydrolyzed to salicylic acid in the body.[10] 2,3-Dihydroxypropyl salicylate would also likely undergo hydrolysis to release salicylic acid and glycerol. The rate of this hydrolysis will be a critical determinant of its therapeutic effect and duration of action. The increased hydrophilicity imparted by the glycerol moiety may reduce protein binding and increase renal clearance compared to other salicylates.[2] In vitro studies using human liver microsomes or S9 fractions can provide initial insights into the metabolic stability of the ester linkage.[19]

Future Directions and Conclusion

This guide outlines a comprehensive, albeit hypothetical, preclinical evaluation of 2,3-dihydroxypropyl salicylate. The proposed synthetic route is feasible, and the experimental workflows are based on established methodologies in drug discovery. The addition of a polyol moiety to the salicylate scaffold represents a rational approach to potentially enhance its therapeutic properties.

Positive results from the proposed in vitro studies would warrant further investigation, including:

-

In vivo studies in animal models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models).

-

Detailed pharmacokinetic and toxicology studies.

-

Lead optimization through the synthesis and testing of related polyol-salicylate derivatives.

References

-

Uhrich KE, et al. Optimized Synthesis of Salicylate-based Poly(anhydride-esters). PMC - NIH. Accessed January 29, 2024. [Link]

- Google Patents.

-

Amit Lunkad. Salicylates: SAR and Uses. YouTube. Published March 7, 2022. [Link]

-

Wikipedia. Aspirin. Accessed January 29, 2024. [Link]

-

MDPI. Natural Salicylates and Their Roles in Human Health. Accessed January 29, 2024. [Link]

-

NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Published May 1, 2019. [Link]

-

PubMed Central. A novel mechanism for the anticancer activity of aspirin and salicylates. Accessed January 29, 2024. [Link]

-

PMC - NIH. Clinical pharmacokinetics of salicylates: A reassessment. Accessed January 29, 2024. [Link]

- Google Patents. US5891451A - Skin treatment with salicylic acid esters. Accessed January 29, 2024.

-

Springer. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Accessed January 29, 2024. [Link]

-

PubMed - NIH. NF-κB signaling in inflammation. Accessed January 29, 2024. [Link]

-

PMC - PubMed Central. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer. Accessed January 29, 2024. [Link]

-

Patsnap Synapse. What is Glycol Salicylate used for?. Published June 15, 2024. [Link]

-

The Royal Society. Targeting BCL-2 regulated apoptosis in cancer | Open Biology. Published May 16, 2018. [Link]

-

Creative Diagnostics. The NF-kB Signaling Pathway. Accessed January 29, 2024. [Link]

-

PMC - PubMed Central. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Accessed January 29, 2024. [Link]

-

NCBI Bookshelf. Salicylic Acid (Aspirin) - StatPearls. Accessed January 29, 2024. [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Published April 9, 2025. [Link]

-

PMC - PubMed Central. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters. Published April 24, 2024. [Link]

-

ResearchGate. Synthesis of salicylate-based poly(anhydride ester). Accessed January 29, 2024. [Link]

-

eLife. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. Published May 31, 2016. [Link]

-

New Journal of Chemistry (RSC Publishing). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Accessed January 29, 2024. [Link]

-

PMC - NIH. Salicylanilides and Their Anticancer Properties. Accessed January 29, 2024. [Link]

-

SciSpace. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. Accessed January 29, 2024. [Link]

-

NIH. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies. Accessed January 29, 2024. [Link]

-

Frontiers. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Accessed January 29, 2024. [Link]

-

Frontiers. NF-κB: At the Borders of Autoimmunity and Inflammation. Accessed January 29, 2024. [Link]

-

Preprints.org. Pharmacokinetics of Salicylic Acid Following Intravenous and Oral Administration of Sodium Salicylate in Sheep. Published June 12, 2018. [Link]

-

Web of Journals. SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Accessed January 29, 2024. [Link]

-

Patsnap Synapse. What is the mechanism of Glycol Salicylate?. Published July 17, 2024. [Link]

-

PMC. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Accessed January 29, 2024. [Link]

-

MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Accessed January 29, 2024. [Link]

-

ResearchGate. THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. Published August 6, 2025. [Link]

-

BPS Bioscience. Cox Screening. Accessed January 29, 2024. [Link]

-

PUR-FORM. NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Published January 8, 2021. [Link]

-

ResearchGate. In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,.... Accessed January 29, 2024. [Link]

-

Sartorius. Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Accessed January 29, 2024. [Link]

-

ResearchGate. Salicylic Acid-Based Poly(anhydride-esters): Synthesis, Properties, and Applications. Accessed January 29, 2024. [Link]

-

10th Brazilian Conference on Natural Products. Synthesis of new salicylic acid derivatives with potential bioactivity. Published November 7, 2025. [Link]

-

ResearchGate. Bcl-2 inhibitors inducing apoptosis of cancer cells. Accessed January 29, 2024. [Link]

-

OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Published September 14, 2018. [Link]

-

Clinical Cancer Research. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy. Published February 19, 2009. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Aspirin - Wikipedia [en.wikipedia.org]

- 3. Natural Salicylates and Their Roles in Human Health [mdpi.com]

- 4. What is Glycol Salicylate used for? [synapse.patsnap.com]

- 5. webofjournals.com [webofjournals.com]

- 6. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity | eLife [elifesciences.org]

- 7. What is the mechanism of Glycol Salicylate? [synapse.patsnap.com]

- 8. A novel mechanism for the anticancer activity of aspirin and salicylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of salicylates: A reassessment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-dihydroxypropyl benzoate synthesis - chemicalbook [chemicalbook.com]

- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. kosheeka.com [kosheeka.com]

- 18. mdpi.com [mdpi.com]

- 19. What is Ethyl Salicylate used for? [synapse.patsnap.com]

Investigating the anti-inflammatory properties of "2,3-Dihydroxypropyl salicylate"

Executive Summary

2,3-Dihydroxypropyl salicylate (also known as Glyceryl Salicylate or Glycosal ; CAS: 6170-45-2) represents a unique intersection between salicylate-based anti-inflammatory pharmacophores and glycerol-based humectants.[1] Unlike its volatile counterpart methyl salicylate, this compound offers a lower vapor pressure and a hydrophilic glycerol moiety, theoretically enhancing stratum corneum hydration while delivering the active salicylate payload.

This technical guide outlines the investigation of its anti-inflammatory properties, positing it as a pro-drug activated by cutaneous esterases. We detail the mechanistic rationale, synthesis validation, and a rigorous screening cascade designed to quantify its efficacy and safety profile.

Chemical Identity & Physicochemical Basis

Before assaying biological activity, the researcher must validate the test article's integrity. 2,3-Dihydroxypropyl salicylate is an ester formed by the condensation of salicylic acid and glycerol.[1]

| Property | Specification | Relevance to Efficacy |

| IUPAC Name | 2,3-dihydroxypropyl 2-hydroxybenzoate | Defines ester linkage susceptibility. |

| Molecular Formula | MW ~212.2 g/mol ; optimal for skin penetration (<500 Da). | |

| LogP (Octanol/Water) | ~1.1 - 1.5 (Predicted) | Amphiphilic nature allows partition into lipid bilayers while retaining water solubility. |

| Solubility | Soluble in water, alcohols, propylene glycol | Facilitates formulation in hydrogels or O/W emulsions without high solvent loads. |

Structural Metabolism (The Pro-Drug Mechanism)

The therapeutic efficacy of 2,3-Dihydroxypropyl salicylate is predicated on its hydrolysis. It is not the ester itself that binds COX enzymes with high affinity, but the liberated Salicylic Acid (SA) .

Hypothesis: Upon topical application, the molecule penetrates the stratum corneum. Epidermal esterases (carboxylesterases) cleave the ester bond, releasing SA (anti-inflammatory) and Glycerol (humectant).

Figure 1: Metabolic activation pathway. The compound acts as a delivery system, releasing active salicylate locally.

Mechanism of Action: Signaling Pathways

Once hydrolyzed, the liberated Salicylic Acid exerts its effects through mechanisms distinct from acetylsalicylic acid (Aspirin). While Aspirin irreversibly acetylates COX-1/2, Salicylic Acid acts as a reversible inhibitor and a potent modulator of the NF-

Primary Pathway: NF- B Modulation

At high local concentrations, salicylates inhibit I

Figure 2: Mechanism of Action. Salicylate blocks the inflammatory cascade upstream of COX enzyme expression by inhibiting IKK.

Experimental Protocols & Validation

To scientifically validate the anti-inflammatory profile of 2,3-Dihydroxypropyl salicylate, a tiered screening approach is required.

Tier 1: In Vitro Hydrolysis Assay

Objective: Confirm that skin enzymes can actually release the active moiety.

-

Reagents: Porcine liver esterase (PLE) or reconstituted human epidermis (RHE) homogenate.

-

Protocol:

-

Incubate 100

M of 2,3-Dihydroxypropyl salicylate in PBS (pH 7.4) at 37°C. -

Add 10 units of PLE or 50

g of skin homogenate protein. -

Aliquot samples at 0, 15, 30, 60, and 120 minutes.

-

Quench with ice-cold acetonitrile.

-

Analysis: HPLC-UV (296 nm). Monitor the disappearance of the parent peak and appearance of the Salicylic Acid peak.

-

-

Success Criteria: >50% conversion within 2 hours indicates viable pro-drug activation.

Tier 2: Anti-Inflammatory Efficacy (Macrophage Model)

Objective: Quantify suppression of inflammatory mediators (NO, PGE2).

-

Cell Line: RAW 264.7 (Murine Macrophages).

-

Protocol:

-

Seeding: Seed cells at

cells/well in 96-well plates. Adhere for 24h. -

Pre-treatment: Treat cells with varying concentrations (10-500

M) of 2,3-Dihydroxypropyl salicylate for 1 hour. Include Salicylic Acid as a positive control. -

Induction: Add LPS (1

g/mL) to induce inflammation. Incubate for 24h. -

Assay (NO): Mix 50

L supernatant with 50 -

Assay (PGE2): Use a competitive ELISA kit on the supernatant.

-

Viability Check: Perform MTT assay to ensure reduction in NO is not due to cytotoxicity.

-

Tier 3: Ex Vivo Skin Permeation (Franz Diffusion Cell)

Objective: Determine flux and skin retention.

-

Membrane: Excised human skin or porcine ear skin (dermatomed to 500

m). -

Setup:

-

Donor Chamber: 1% w/v solution of 2,3-Dihydroxypropyl salicylate in propylene glycol/water.

-

Receptor Chamber: PBS + 4% BSA (to maintain sink conditions).

-

-

Sampling: Sample receptor fluid every 2 hours for 24 hours.

-

Extraction: At 24h, tape-strip the skin (Stratum Corneum) and extract the remaining epidermis/dermis with methanol.

-

Data Output: Calculate Flux (

) and Lag Time. High epidermal retention suggests localized action.

Safety & Toxicology Considerations

While salicylates are effective, they carry risks of irritation and systemic toxicity (Salicylism) if over-applied.

-

Cytotoxicity: In the MTT assay (Protocol 3.2), the

for viability should be at least 10x higher than the -

Irritation Potential: The glycerol moiety is expected to mitigate the irritation often seen with pure salicylic acid (pH < 3). 2,3-Dihydroxypropyl salicylate is non-ionic and pH neutral in solution until hydrolyzed.

-

Sensitization: As an ester, it may have different sensitization potential than the free acid. A Local Lymph Node Assay (LLNA) is recommended for final formulation safety.

References

-

Vane, J. R., & Botting, R. M. (1998). Mechanism of Action of Nonsteroidal Anti-inflammatory Drugs. The American Journal of Medicine. Link

-

Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science. Link

-

Cross, S. E., et al. (1998). Transdermal penetration of salicylic acid: effect of pH and vehicles. Journal of Pharmacy and Pharmacology. Link

-

Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. CIR Expert Panel. Link

-

PubChem Compound Summary. 2,3-Dihydroxypropyl salicylate (CID 93361). National Center for Biotechnology Information. Link

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 2,3-Dihydroxypropyl salicylate

Section 1: Introduction and Strategic Imperative

In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's cytotoxic potential is not merely a regulatory checkpoint but a strategic imperative. In vitro cytotoxicity assays serve as a critical primary filter, enabling researchers to de-risk candidates, prioritize resources, and accelerate the journey from bench to bedside.[1][2] This guide provides a comprehensive framework for conducting a preliminary cytotoxicity screen of a novel salicylate ester, 2,3-Dihydroxypropyl salicylate.

Salicylates, a class of compounds including the renowned acetylsalicylic acid (aspirin), have a rich history of therapeutic application, primarily for their anti-inflammatory and analgesic effects.[3] Recent studies continue to uncover new pharmacological roles for salicylate derivatives, including anticancer and neuroprotective activities, making them a fertile ground for new therapeutic entities.[3] The introduction of a dihydroxypropyl moiety to the salicylate backbone, creating 2,3-Dihydroxypropyl salicylate, presents a novel chemical entity with unique physicochemical properties that may influence its biological activity and safety profile.

This document is structured to guide researchers and drug development professionals through the logical design, execution, and interpretation of a preliminary cytotoxicity screen. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to the initial safety assessment of this promising compound.

Section 2: Compound Profile: 2,3-Dihydroxypropyl salicylate

Chemical Identity and Rationale

2,3-Dihydroxypropyl salicylate is the ester formed from salicylic acid and glycerol. This structure combines the pharmacologically active salicylate head with a hydrophilic glycerol tail, potentially altering its solubility, cell permeability, and metabolic stability compared to parent salicylic acid or simpler esters like methyl salicylate.

-

IUPAC Name: 2,3-dihydroxypropyl 2-hydroxybenzoate

-

Molecular Formula: C₁₀H₁₂O₄

-

Structural Analogs: This compound is structurally related to 3-Hydroxypropyl salicylate and other salicylate esters.[4]

Before commencing any biological evaluation, it is paramount to ensure the purity and identity of the test compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the structure and establish a purity of >95%. This foundational step prevents the misinterpretation of results due to impurities.

Section 3: A Tiered Strategy for Cytotoxicity Assessment

A successful preliminary screen is not about running every possible assay, but about employing a logical, tiered approach to gather the most informative data efficiently. Our strategy begins with broad-spectrum viability assays and allows for subsequent, more mechanistic studies based on initial findings.

The Causality of Cell Line Selection

The choice of cell line is the most critical variable in a cytotoxicity study. For a preliminary screen, where the compound's ultimate therapeutic target may be unknown, a common and well-characterized human cell line is often the most logical starting point. Human fibroblast cell lines are frequently used in general cytotoxicity testing.[5] For this guide, we will propose the use of a human dermal fibroblast cell line (e.g., Hs27, ATCC CRL-1634) as a representative "normal" cell type. This provides a baseline for cytotoxicity against non-cancerous, healthy cells. The selection should always be guided by the intended application; for instance, a compound intended for oral administration might also be tested on gingival or intestinal epithelial cells.[5]

Experimental Workflow

The overall workflow is designed to first assess cell health through two distinct, complementary endpoints: metabolic activity and membrane integrity. If significant cytotoxicity is observed, a follow-up assay to determine the mode of cell death (apoptosis vs. necrosis) is warranted.

Caption: Tiered experimental workflow for cytotoxicity screening.

Section 4: Core Methodologies for Assessing Cell Viability

This section provides detailed, self-validating protocols for the two primary screening assays. The inclusion of appropriate controls is essential for data integrity.

The MTT Assay: A Measure of Metabolic Health

Principle of Causality: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability. The foundational principle is that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of the yellow MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) reagent, converting it into an insoluble purple formazan.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Detailed Experimental Protocol:

-

Cell Seeding:

-

Culture human fibroblast cells according to standard protocols (e.g., ATCC Animal Cell Culture Guide).[8]

-

Harvest cells that are in the logarithmic growth phase (70-90% confluent).

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

-

-

Compound Treatment:

-

Prepare a stock solution of 2,3-Dihydroxypropyl salicylate in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should be non-toxic (typically ≤0.5%).

-

Perform a serial dilution of the compound to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

-

Remove the culture medium from the cells and replace it with 100 µL of medium containing the respective compound concentrations.

-

Essential Controls: Include wells with "cells + medium only" (untreated control) and "cells + medium with solvent" (vehicle control).

-

Incubate for the desired exposure period (e.g., 24 or 48 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]

-

Mix thoroughly on an orbital shaker to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The LDH Release Assay: A Measure of Membrane Integrity

Principle of Causality: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[10][11] LDH is a stable cytosolic enzyme that should be retained within healthy cells. Its presence in the culture supernatant is a direct indicator of cell lysis and loss of membrane integrity.

Detailed Experimental Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from the MTT protocol, seeding and treating cells in a 96-well plate.

-

Essential Controls: In addition to untreated and vehicle controls, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.

-

-

Supernatant Collection:

-

After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate. Be cautious not to disturb the cell monolayer.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™, Sigma-Aldrich Cytotoxicity Detection Kit).[12][13] This typically involves combining a substrate and a catalyst/dye solution.

-

Add 50-100 µL of the reaction mixture to each well of the new plate containing the supernatants.[13][14]

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.[13][14]

-

-

Measurement:

Section 5: Mechanistic Insights with Apoptosis Assays

If the primary screening reveals significant dose-dependent cytotoxicity, understanding the mechanism of cell death provides invaluable information. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) can guide further development.

Annexin V / Propidium Iodide (PI) Staining

Principle of Causality: This flow cytometry-based assay differentiates cell populations based on two key events. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

Caption: Cell population discrimination by Annexin V/PI staining.

Detailed Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture and treat cells in 6-well plates with 2,3-Dihydroxypropyl salicylate at concentrations around the determined IC50 value, alongside vehicle controls.

-

Include a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting:

-

For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like trypsin. Neutralize the trypsin with serum-containing medium.[15]

-

Collect all cells, including those floating in the medium (which may be apoptotic), and pellet by centrifugation (e.g., 300 x g for 5 minutes).[15]

-

-

Staining:

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[16]

-

Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) to the cell suspension.

-

Add PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Excite the fluorochromes with the appropriate lasers (e.g., 488 nm for FITC and PI) and collect the emission signals in the corresponding detectors.

-

Gate on the cell population of interest and create a dot plot of PI fluorescence versus Annexin V-FITC fluorescence to distinguish the four populations: Viable (bottom-left), Early Apoptotic (bottom-right), Late Apoptotic/Necrotic (top-right), and Necrotic (top-left).

-

Section 6: Data Analysis and Interpretation

Calculating Viability and Cytotoxicity:

For the MTT assay, percent viability is calculated as: % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

For the LDH assay, percent cytotoxicity is calculated as: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Dose-Response Curves and IC50 Value:

Plot the percent viability (or cytotoxicity) against the logarithm of the compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve. From this curve, the IC50 (half-maximal inhibitory concentration) can be determined. The IC50 represents the concentration of the compound required to inhibit the biological process (e.g., cell viability) by 50%. This is a key metric for comparing the cytotoxic potency of different compounds.

Summarizing Quantitative Data:

| Assay | Endpoint Measured | Concentration (µM) | % Viability / Cytotoxicity | IC50 (µM) |

| MTT | Metabolic Activity | 10 | 95.2% Viability | > 200 |

| 50 | 81.5% Viability | |||

| 100 | 62.3% Viability | |||

| 200 | 48.7% Viability | |||

| LDH | Membrane Integrity | 10 | 2.1% Cytotoxicity | > 200 |

| 50 | 5.8% Cytotoxicity | |||

| 100 | 11.4% Cytotoxicity | |||

| 200 | 19.8% Cytotoxicity |

Hypothetical data for illustrative purposes.

Integrated Interpretation:

-

High MTT decrease, Low LDH release: This classic pattern suggests a cytostatic effect (inhibition of proliferation) or an apoptotic mechanism where membrane integrity is initially preserved.

-

Correlated MTT decrease and LDH increase: This indicates a necrotic or lytic mode of cell death, where loss of metabolic activity is directly coupled with membrane rupture.

-

No significant change in either assay: The compound is not cytotoxic under the tested conditions.

Section 7: Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for the preliminary cytotoxicity screening of 2,3-Dihydroxypropyl salicylate. By integrating assays that probe distinct cellular health markers—metabolic activity and membrane integrity—and providing a clear path for mechanistic follow-up, this framework ensures that the initial safety assessment is both comprehensive and efficient.

Based on the results of this preliminary screen, future work could involve:

-

Expanding the screen to include a panel of cell lines, including cancer cell lines, to assess for differential cytotoxicity.

-

Conducting more in-depth mechanistic studies, such as caspase activation assays or cell cycle analysis, to further elucidate the mode of cell death.

-

Correlating cytotoxic findings with potential anti-inflammatory or other desired pharmacological activities to determine the therapeutic window of the compound.

By adhering to these rigorous, well-rationalized methodologies, researchers can confidently characterize the cytotoxic profile of 2,3-Dihydroxypropyl salicylate, making informed decisions about its potential as a future therapeutic agent.

Section 8: References

-

CN102838487A - Synthesis method of 2-ethylhexyl salicylate - Google Patents. (URL: )

-

Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Cell Viability Assays (pp. 1-8). Humana, New York, NY. (URL: [Link])

-

National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. (URL: [Link])

-

Rai, A., et al. (2020). Natural Salicylates and Their Roles in Human Health. Molecules, 25(23), 5677. (URL: [Link])

-

OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (URL: [Link])

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. (URL: [Link])

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (URL: [Link])

-

CN104710314A - Preparation method of salicylate - Google Patents. (URL: )

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. (URL: [Link])

-

MDPI. (n.d.). The Short-Term Antibacterial Activity of Three Selected Endodontic Sealers against Enterococcus faecalis Bacterial Culture. (URL: [Link])

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. (URL: [Link])

-

Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133-135. (URL: [Link])

-

Theochem @ Mercer University. (n.d.). Synthesis of Salicylic Acid. (URL: [Link])

-

University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. (URL: [Link])

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

-

OECD. (2014). OECD Test Guideline 487. (URL: [Link])

-

ResearchGate. (2016). THE SYNTHESIS OF SALICYLATE PROMPTED BY BR0NSTED ACIDIC IONIC LIQUIDS. (URL: [Link])

-

National Institutes of Health. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (URL: [Link])

-

Wang, Y., et al. (2015). Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder. Molecules, 20(8), 14339-14351. (URL: [Link])

-

Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (URL: [Link])

-

Sciencemadness.org. (n.d.). Preparation of methyl salicylate. (URL: [Link])

-

EURL ECVAM. (2021). Updates to OECD in vitro and in chemico test guidelines. (URL: [Link])

-

PubMed. (2023). Biochemical and Antioxidant Properties as well as Antimicrobial and Antibiofilm Activities of Allium scorodoprasum subsp. jajlae (Vved.) Stearn. (URL: [Link])

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. (URL: [Link])

-

Cell Biologics Inc. (n.d.). LDH Assay. (URL: [Link])

-

MDPI. (n.d.). In Vitro Antibacterial Activity of Different Bioceramic Root Canal Sealers. (URL: [Link])

-

ResearchGate. (2016). Update on in vitro cytotoxicity assays for drug development. (URL: [Link])

-

ResearchGate. (2024). Cytotoxicity Assay Protocol v1. (URL: [Link])

-

OECD. (2022). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (URL: [Link])

-

PubChem. (n.d.). 3-Hydroxypropyl salicylate. (URL: [Link])

Sources

- 1. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural Salicylates and Their Roles in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxypropyl salicylate | C10H12O4 | CID 3019846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atcc.org [atcc.org]

- 7. researchgate.net [researchgate.net]

- 8. atcc.org [atcc.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 11. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cellbiologics.com [cellbiologics.com]

- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

"2,3-Dihydroxypropyl salicylate" CAS number 6170-45-2 research

This guide serves as a technical monograph on 2,3-Dihydroxypropyl Salicylate (CAS 6170-45-2), designed for researchers in pharmaceutical formulation and dermatological drug development.

CAS Number: 6170-45-2

Synonyms: Glyceryl 1-salicylate; 1-Monosalicylin;

Executive Summary & Therapeutic Rationale

2,3-Dihydroxypropyl salicylate (2,3-DHPS) represents a strategic structural modification of salicylic acid (SA). By esterifying the carboxyl group of SA with the C-1 hydroxyl of glycerol, the molecule achieves a unique physicochemical balance: it retains the lipophilic, keratolytic core of salicylate while introducing a hydrophilic glycerol tail.

Core Value Proposition:

-

Prodrug Mechanism: 2,3-DHPS functions as a dermal prodrug. It is biologically inactive until hydrolyzed by epidermal esterases, releasing free Salicylic Acid (active pharmaceutical ingredient) and Glycerol (humectant).

-

Reduced Irritancy: Unlike free SA, which has a low pKa (2.97) and can cause immediate stinging or erythema, 2,3-DHPS is a neutral ester. This allows for higher concentration loading in topical formulations without the commensurate irritation profile.

-

Enhanced Solubility: The diol moiety significantly increases water solubility compared to the parent acid, facilitating formulation in aqueous gels and serums without high alcohol content.

Physicochemical Profile

| Property | Value / Description | Implication for Development |